molecular formula C11H12O3 B8718719 6-methoxy-3,4-dihydro-2H-chromene-5-carbaldehyde

6-methoxy-3,4-dihydro-2H-chromene-5-carbaldehyde

Cat. No.: B8718719
M. Wt: 192.21 g/mol
InChI Key: DYWNJSKFOPLHPB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-methoxy-3,4-dihydro-2H-chromene-5-carbaldehyde is an organic compound with the molecular formula C10H10O3 It is a derivative of benzopyran, featuring a methoxy group at the 6th position and a carboxaldehyde group at the 5th position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-methoxy-3,4-dihydro-2H-chromene-5-carbaldehyde can be achieved through several methods. One common approach involves the reaction of 6-methoxy-2H-chromen-5-ol with a suitable oxidizing agent to introduce the carboxaldehyde group at the 5th position. The reaction conditions typically involve the use of mild oxidizing agents such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP) in an organic solvent like dichloromethane.

Industrial Production Methods

Industrial production of this compound may involve large-scale oxidation processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, ensuring high yield and purity of the final product. The use of environmentally friendly oxidizing agents and solvents is also a consideration in industrial settings to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

6-methoxy-3,4-dihydro-2H-chromene-5-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be further oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The methoxy group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: KMnO4 in aqueous solution or CrO3 in acetic acid.

    Reduction: NaBH4 in methanol or LiAlH4 in ether.

    Substitution: Nucleophiles such as halides or amines in the presence of a catalyst.

Major Products Formed

    Oxidation: 6-Methoxy-3,4-dihydrobenzopyran-5-carboxylic acid.

    Reduction: 6-Methoxy-3,4-dihydrobenzopyran-5-methanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

6-methoxy-3,4-dihydro-2H-chromene-5-carbaldehyde has several applications in scientific research:

    Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.

    Biology: It is used in studies related to enzyme inhibition and receptor binding due to its structural similarity to natural compounds.

    Industry: Used in the production of fine chemicals and as a precursor for various industrial processes.

Mechanism of Action

The mechanism of action of 6-methoxy-3,4-dihydro-2H-chromene-5-carbaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. Additionally, the methoxy group may enhance the compound’s binding affinity to certain receptors, modulating their activity and downstream signaling pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-methoxy-3,4-dihydro-2H-chromene-5-carbaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its combination of a methoxy group and an aldehyde group in the benzopyran framework makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C11H12O3

Molecular Weight

192.21 g/mol

IUPAC Name

6-methoxy-3,4-dihydro-2H-chromene-5-carbaldehyde

InChI

InChI=1S/C11H12O3/c1-13-10-4-5-11-8(9(10)7-12)3-2-6-14-11/h4-5,7H,2-3,6H2,1H3

InChI Key

DYWNJSKFOPLHPB-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C2=C(C=C1)OCCC2)C=O

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of 6-methoxy-3,4-dihydrobenzopyran (133.0 g, 811 mmol) in dry methylene chloride (1850 mL) was cooled to 5° under nitrogen and titanium tetrachloride (145 mL, 250.2 g, 1319 mmol) was added dropwise over 15 minutes. Upon completion of this addition dichloromethylmethylether (60 mL, 76.26 g, 663 mmol) was added dropwise over 45 minutes. A slight exotherm was observed during the addition (reaction temperature=16°). The cooling bath was removed and the mixture allowed to stir for three hours, then quenched by the dropwise addition of water (300 mL). The resulting mixture was poured into water (1000 mL), the layers separated, and the organic layer washed with water (1000 mL). The combined aqueous layers were back extracted with methylene chloride (500 mL), then the combined organic extracts were washed with brine (2×1000 mL), dried (Na2SO4) and concentrated to a dark oil (152.0 g). Purification by preparative HPLC (Waters Prep 500, 9:1 hexane:ethylacetate as eluant) afforded, in order of elution, 6-methoxy-3,4-dihydrobenzopyran-5-carboxaldehyde (32.52 g, 20.9%) m.p. 52°-54°, 6-methoxy-3,4-dihydrobenzopyran-8-carboxaldehyde (31.83 g, 20.4%) m.p. 69°-71°, and 6-methoxy-3,4-dihydrobenzopyran-7-carboxaldehyde (31.49 g, 20.2%) m.p. 57°-59°.
Quantity
133 g
Type
reactant
Reaction Step One
Quantity
1850 mL
Type
solvent
Reaction Step One
Quantity
60 mL
Type
reactant
Reaction Step Two

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.